molecular formula C13H19N3O2 B1493330 Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098111-18-1

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate

Cat. No. B1493330
CAS RN: 2098111-18-1
M. Wt: 249.31 g/mol
InChI Key: STSBFVMIYIBPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C13H19N3O2. It’s a derivative of pyridazine, a class of compounds that have been widely studied for their biological activity .

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it can be used to study the mechanism of action of various drugs and to investigate the structure-activity relationships of various compounds.
The main limitation of using this compound in laboratory experiments is its instability. It is a highly reactive compound and can decompose easily when exposed to air or light. Additionally, it has a low solubility in water, making it difficult to work with in aqueous solutions.

Future Directions

The potential applications of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate are vast and varied. It could be used in the development of new drugs, agrochemicals, and materials. It could also be used to study the mechanism of action of various compounds and to investigate the structure-activity relationships of various compounds. Additionally, it could be used to develop new methods of synthesis and to develop new ligands for coordination chemistry. Finally, it could be used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate has been widely studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various compounds, including drugs and agrochemicals. It has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of other compounds. In addition, it has been used to study the mechanism of action of various drugs and to investigate the structure-activity relationships of various compounds.

Biochemical Analysis

Biochemical Properties

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are involved in the regulation of intracellular cyclic nucleotide levels . This interaction can modulate various signaling pathways and cellular processes. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of specific signaling pathways, such as the inhibition of pro-inflammatory cytokines or the induction of apoptosis in cancer cells. This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent modulation of downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biological activities, further influencing its temporal effects. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its effects on cellular function and overall stability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyridazine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, high doses of this compound may result in hepatotoxicity or nephrotoxicity in animal models. Conversely, lower doses may exhibit therapeutic effects without significant toxicity. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Pyridazine derivatives have been shown to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall pharmacokinetics. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, pyridazine derivatives have been reported to interact with efflux transporters, affecting their intracellular concentrations. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and overall efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyridazine derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and modifications. The subcellular localization of this compound can influence its interactions with specific biomolecules and its overall biological activity.

properties

IUPAC Name

ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-7-8-12(15-14-11)16-9-5-4-6-10(16)2/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSBFVMIYIBPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCCC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.